Neuropeptide Y (26-36)

NPY receptor pharmacology Y2 receptor binding C-terminal fragment SAR

Neuropeptide Y (26-36), also designated NPY-(26-36) (porcine), is an 11-amino-acid C-terminal fragment of the 36-residue endogenous neuropeptide Y (NPY), a member of the pancreatic polypeptide (PP) family alongside peptide YY (PYY) and PP. With molecular formula C₆₇H₁₀₆N₂₂O₁₆ and molecular weight 1475.7 Da, this amidated fragment (sequence: His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂) retains measurable affinity for the human Y2 receptor (pKi = 6.51) but exhibits markedly reduced potency relative to longer C-terminal fragments, establishing it as a dissociative tool compound for discriminating Y2-mediated from Y1-mediated physiological responses in feeding, memory, cardiovascular regulation, and chromaffin cell secretion.

Molecular Formula C67H106N22O16
Molecular Weight 1475.7 g/mol
CAS No. 113676-81-6
Cat. No. B053249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (26-36)
CAS113676-81-6
Synonymsneuropeptide Y (26-36)
NPY (26-36)
Molecular FormulaC67H106N22O16
Molecular Weight1475.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C67H106N22O16/c1-8-34(5)52(87-62(102)48(28-38-16-20-41(92)21-17-38)84-56(96)42(68)29-39-31-76-32-79-39)63(103)86-49(30-51(70)94)60(100)85-47(26-33(3)4)61(101)88-53(35(6)9-2)64(104)89-54(36(7)90)65(105)82-44(13-11-25-78-67(74)75)57(97)81-45(22-23-50(69)93)59(99)80-43(12-10-24-77-66(72)73)58(98)83-46(55(71)95)27-37-14-18-40(91)19-15-37/h14-21,31-36,42-49,52-54,90-92H,8-13,22-30,68H2,1-7H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,76,79)(H,80,99)(H,81,97)(H,82,105)(H,83,98)(H,84,96)(H,85,100)(H,86,103)(H,87,102)(H,88,101)(H,89,104)(H4,72,73,77)(H4,74,75,78)/t34-,35-,36+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-,54-/m0/s1
InChIKeyNVSKWNGRDPRFPF-ANSQDGHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (26-36) CAS 113676-81-6: C-Terminal NPY Fragment for Y2 Receptor and Dissociative Pharmacology Research


Neuropeptide Y (26-36), also designated NPY-(26-36) (porcine), is an 11-amino-acid C-terminal fragment of the 36-residue endogenous neuropeptide Y (NPY), a member of the pancreatic polypeptide (PP) family alongside peptide YY (PYY) and PP [1]. With molecular formula C₆₇H₁₀₆N₂₂O₁₆ and molecular weight 1475.7 Da, this amidated fragment (sequence: His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂) retains measurable affinity for the human Y2 receptor (pKi = 6.51) but exhibits markedly reduced potency relative to longer C-terminal fragments, establishing it as a dissociative tool compound for discriminating Y2-mediated from Y1-mediated physiological responses in feeding, memory, cardiovascular regulation, and chromaffin cell secretion [2].

Why NPY (26-36) Cannot Be Interchanged with Other C-Terminal NPY Fragments: Quantitative Evidence of Functional Divergence


C-terminal NPY fragments are sometimes treated as functionally equivalent Y2-preferring ligands, yet quantitative pharmacological profiling reveals that NPY (26-36) occupies a distinct position within the fragment series. At the cloned human Y2 receptor, NPY (26-36) displays a pKi of 6.51 (Ki ≈ 310 nM), representing approximately 100-fold lower affinity than NPY (13-36) (pKi = 8.55, Ki ≈ 2.8 nM) and over 500-fold lower than full-length NPY (pKi = 9.27, Ki ≈ 0.54 nM) [1]. In functional assays, it exhibits intermediate potency in chromaffin cell models (NPY18-36 ≥ NPY26-36 > NPY13-36) [2], while in vivo it is completely inactive in the nucleus tractus solitarius (NTS) cardiorespiratory assay at doses 10–20-fold above the efficacious range of NPY (13-36) [3]. Most critically for behavioral pharmacology, NPY (26-36) is the shortest C-terminal fragment that lacks both orexigenic and memory-enhancing activity—unlike NPY (20-36), which retains promnestic effects [4]. These quantitative divergences mean that substituting NPY (26-36) with another C-terminal fragment will produce qualitatively different experimental outcomes.

Neuropeptide Y (26-36) CAS 113676-81-6: Quantitative Comparator Evidence for Scientific Selection


Y2 Receptor Binding Affinity: NPY (26-36) Is a Low-Affinity Fragment Compared to NPY (13-36) and NPY (2-36)

At the cloned human Y2 (hhY2) receptor transiently expressed in 293 cells, using a ¹²⁵I-PYY competition binding assay, the rank order of pKi values was: PYY (pKi = 9.47) ≈ NPY (pKi = 9.27) >> NPY2-36 (pKi = 8.80) ≈ NPY13-36 (pKi = 8.55) > NPY26-36 (pKi = 6.51) [1]. The pKi difference of 2.04 log units between NPY (13-36) and NPY (26-36) translates to approximately 110-fold lower affinity for the 11-mer fragment, while the difference versus full-length NPY exceeds 500-fold. This steep affinity drop between residues 13-36 and 26-36 identifies the 13–25 region as critical for high-affinity Y2 engagement and establishes NPY (26-36) as a minimal binding domain with only residual Y2 recognition [1].

NPY receptor pharmacology Y2 receptor binding C-terminal fragment SAR

Chromaffin Cell Functional Potency: NPY (26-36) Occupies an Intermediate Position Between NPY (18-36) and NPY (13-36)

In bovine chromaffin cells, NPY fragments inhibit nicotinic receptor-mediated [³H]norepinephrine ([³H]NE) secretion and ⁴⁵Ca²⁺ influx, with the rank order: NPY (18-36) ≥ NPY (26-36) > NPY (13-36) [1]. The IC₅₀ of NPY (18-36) for [³H]NE secretion inhibition is 1.4 × 10⁻⁶ M (1.4 μM) and for ⁴⁵Ca²⁺ influx is 0.9 × 10⁻⁶ M (0.9 μM); NPY (26-36) is at least equipotent but the exact IC₅₀ lies between these values and those of NPY (13-36). Full-length NPY and NPY free acid are weak inhibitors of secretion [1]. This pattern was attributed to a then-designated 'Y4' receptor subtype distinct from classical Y1/Y2 receptors [1]. Critically, the chromaffin cell functional rank order (18-36 ≥ 26-36 > 13-36) is inverted relative to the Y2 binding rank order (13-36 >> 26-36), indicating that NPY (26-36) engages this non-classical receptor with disproportionately higher functional efficacy than Y2 binding affinity would predict.

chromaffin cell secretion nicotinic receptor modulation NPY fragment rank-order potency

Behavioral Dissociation: NPY (26-36) Lacks Both Orexigenic and Memory-Enhancing Activity Unlike Full-Length NPY and NPY (20-36)

In a classical behavioral dissociation study, mice received intracerebroventricular (i.c.v.) administration of NPY, NPY (20-36), NPY (26-36), or saline following T-maze footshock avoidance training. Food consumption was measured during the first hour post-training; memory retention was assessed one week later. Full-length NPY elicited a 544% increase in feeding compared to the saline control. Neither NPY (20-36) nor NPY (26-36) significantly increased feeding. In the memory retention test, both NPY and NPY (20-36) improved retention relative to saline; NPY (26-36) did not improve retention [1]. This double dissociation—NPY (20-36) retains promnestic but not orexigenic activity, while NPY (26-36) lacks both—was interpreted as evidence that feeding effects are mediated postsynaptically (Y1 receptors requiring the full N-terminal domain) whereas memory effects are mediated presynaptically (Y2 receptors, for which NPY (20-36) retains sufficient structural determinants but NPY (26-36) does not) [1].

feeding behavior memory retention NPY fragment behavioral pharmacology pre- and postsynaptic NPY effects

In Vivo Cardiorespiratory Inactivity: NPY (26-36) Is Functionally Silent in the NTS Whereas NPY (13-36) Elicits Robust Depressor Responses

In anesthetized, spontaneously breathing rats, microinjections of NPY receptor subtype-selective agonists were made into the medial caudal NTS (area postrema level), a region with very high densities of NPY binding sites. NPY (13-36), a selective Y2 receptor agonist, elicited pronounced, dose-related reductions in mean arterial blood pressure and respiratory minute volume over an approximate dosage range of 10–100 pmol/rat. The cardiorespiratory response pattern was remarkably similar to that of intact NPY [1]. In contrast, NPY (26-36) did not appreciably affect cardiorespiratory parameters even when administered at 10–20-fold higher dosages than the efficacious NPY (13-36) range, i.e., up to approximately 2 nmol/rat [1]. This establishes that the 13–25 amino acid segment is essential for Y2-mediated cardiorespiratory depression in the NTS and that NPY (26-36) is functionally inactive at this in vivo Y2-mediated endpoint.

cardiovascular regulation nucleus tractus solitarius NPY receptor subtype in vivo pharmacology Y2 receptor pressor/depressor

Species Selectivity at Y2 Receptors: NPY (26-36) Demonstrates Differential Binding Across Species—A Class-Level Property with Implications for Translational Study Design

Screening of NPY analogues and fragments across human, rabbit, and rat Y2 receptors revealed that NPY (26-36) belongs to a subset of fragments—along with PYY (3-36), NPY (2-36), and NPY (22-36)—that exhibit species selectivity within the Y2 subtype [1]. While exact Ki values for NPY (26-36) across all three species are not explicitly reported in the primary screening publication, the closely related fragment NPY (22-36) provides a quantitative reference: human Y2 Ki = 0.3 nM, rabbit Y2 Ki = 2 nM, rat Y2 Ki = 10 nM, representing ~33-fold selectivity for human over rat Y2 [1]. By class-level inference, NPY (26-36) exhibits a similar species-selectivity profile given its inclusion in the same selectively behaving fragment cluster. This species dependence means that NPY (26-36) affinity and efficacy data obtained in rat or rabbit models cannot be directly extrapolated to human receptor pharmacology without species-specific calibration.

species selectivity Y2 receptor pharmacology NPY fragment cross-species binding translational pharmacology

Reduced Molecular Complexity: NPY (26-36) (MW 1475.7 Da) Offers Synthetic and Purity Advantages Over Longer C-Terminal Fragments

NPY (26-36) is an 11-residue C-terminal amidated peptide with molecular weight 1475.7 g/mol (molecular formula C₆₇H₁₀₆N₂₂O₁₆) . This compares to 24 residues for NPY (13-36) and 36 residues for full-length NPY (~4253.7 Da). The substantially shorter sequence of NPY (26-36) reduces synthetic complexity: solid-phase peptide synthesis yield typically declines with chain length, and HPLC purification of an 11-mer is inherently more efficient than for a 24-mer or 36-mer, enabling vendors to achieve higher purity (typically ≥95%) at lower cost . The sequence contains no cysteine (no disulfide oxidation liability), one methionine-free composition, and standard amino acids amenable to Fmoc/t-Bu strategy synthesis. These practical attributes make NPY (26-36) the most synthetically accessible NPY C-terminal fragment, reducing procurement lead times and per-unit costs relative to longer fragments while maintaining a defined pharmacological signature.

peptide synthesis molecular weight C-terminal NPY fragment peptide purity

Neuropeptide Y (26-36) CAS 113676-81-6: Evidence-Backed Research Application Scenarios


Negative Control for Y2 Receptor-Mediated Behavioral Pharmacology (Feeding and Memory Studies)

NPY (26-36) is the essential negative control for behavioral NPY experiments seeking to attribute orexigenic or promnestic effects to the Y2 receptor. As demonstrated by Flood & Morley (1989), i.c.v. NPY (26-36) produces no significant increase in feeding (unlike the 544% increase elicited by full-length NPY) and no improvement in memory retention (unlike NPY (20-36), which improves retention without stimulating feeding) [1]. Any behavioral study reporting Y2-mediated effects on feeding or memory should include NPY (26-36) as a negative control to confirm that observed effects require residues 20–25 and are not artifacts of C-terminal fragment administration [1].

In Vivo Y2 Receptor Negative Control for Central Cardiovascular Pharmacology

For microinjection studies targeting the NTS for cardiovascular or respiratory regulation, NPY (26-36) serves as a validated inactive control. Barraco et al. (1991) showed that while NPY (13-36) microinjection into the caudal NTS produces pronounced dose-related reductions in blood pressure and respiratory minute volume, NPY (26-36) is completely inactive at 10–20-fold higher dosages [2]. Researchers investigating Y2-mediated cardiorespiratory depression in the brainstem must include NPY (26-36) to demonstrate receptor-subtype and fragment-length specificity.

Minimal Binding Domain Studies for Y2 Receptor Structure–Activity Relationship (SAR) Analysis

The 100-fold affinity drop between NPY (13-36) (pKi = 8.55) and NPY (26-36) (pKi = 6.51) at the human Y2 receptor [3] makes NPY (26-36) a critical SAR tool for mapping the minimal C-terminal domain required for Y2 receptor recognition. It defines the lower boundary of Y2 binding competence; shorter C-terminal fragments (e.g., the C-terminal pentapeptide or octapeptide) are essentially devoid of Y2 affinity. Investigators studying NPY–Y2 receptor docking, alanine-scanning mutagenesis, or pharmacophore modeling should use NPY (26-36) to calibrate the contribution of residues 13–25 to binding energy [3].

Discrimination of Classical Y2 Receptors from Chromaffin Cell NPY Receptors

The inverted functional potency rank order between Y2 binding and chromaffin cell secretion assays—NPY (26-36) is weak at Y2 (pKi = 6.51) but retains intermediate-to-high potency at the chromaffin cell 'Y4-like' receptor (NPY18-36 ≥ NPY26-36 > NPY13-36) [3][4]—makes NPY (26-36) a valuable discriminatory tool. Laboratories studying NPY receptor heterogeneity, particularly the non-Y1/Y2/Y5 receptor mediating catecholamine secretion modulation in adrenal chromaffin cells, can use NPY (26-36) to pharmacologically isolate this receptor subtype from classical Y2 responses [4].

Quote Request

Request a Quote for Neuropeptide Y (26-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.